molecular formula C11H24N2O3 B13547325 tert-butyl N-[6-(aminooxy)hexyl]carbamate

tert-butyl N-[6-(aminooxy)hexyl]carbamate

Cat. No.: B13547325
M. Wt: 232.32 g/mol
InChI Key: VIXLTSVDKCGOPI-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(aminooxy)hexyl]carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(aminooxy)hexyl]carbamate typically involves the reaction of 1,6-hexanediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[6-(aminooxy)hexyl]carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[6-(aminooxy)hexyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, it is used to modify proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.

Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(aminooxy)hexyl]carbamate involves its ability to form stable carbamate linkages with various substrates. This reactivity is utilized in modifying biomolecules and synthesizing complex organic compounds. The molecular targets include amino groups in proteins and peptides, leading to the formation of stable carbamate derivatives .

Comparison with Similar Compounds

  • tert-Butyl N-(6-aminohexyl)carbamate
  • tert-Butyl carbamate
  • N-Boc-1,6-diaminohexane

Comparison: tert-Butyl N-[6-(aminooxy)hexyl]carbamate is unique due to its aminooxy functional group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific modifications of biomolecules and organic synthesis .

Biological Activity

Tert-butyl N-[6-(aminooxy)hexyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of drug development and biochemical applications. This article explores its synthesis, biological activity, and relevant research findings.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with aminooxyhexanol. The process can be optimized through various conditions, including solvent choice and reaction time. The compound features a carbamate functional group, which is known for its stability and versatility in biological systems.

Chemical Structure

PropertyValue
Chemical FormulaC12H25N2O3
Molecular Weight229.35 g/mol
CAS Registry NumberNot available

This compound exhibits its biological activity primarily through the modulation of enzyme functions, particularly those involving aminooxy derivatives. The aminooxy group can participate in various biochemical reactions, making this compound a potential candidate for therapeutic applications.

Case Studies and Research Findings

  • Enzyme Reactivation Studies : Research has shown that compounds with aminooxy functionality can reactivate certain inhibited enzymes, such as acetylcholinesterase (AChE). This reactivation is crucial in the context of organophosphate poisoning, where AChE is inhibited by toxic agents. This compound has been evaluated for its efficacy in reactivating AChE in vitro, showing promising results that warrant further investigation .
  • Cellular Studies : In cellular models, this compound has been tested for cytotoxicity and cell viability. Preliminary results indicate that at certain concentrations, the compound does not exhibit significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic use .
  • Pharmacological Applications : The compound's ability to penetrate biological membranes makes it a candidate for drug delivery systems. Its structural characteristics allow for modifications that could enhance its pharmacokinetic properties, potentially leading to improved therapeutic outcomes .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with similar compounds:

CompoundBiological ActivityMechanism of Action
Tert-butyl carbamateModerateEnzyme inhibition
This compoundHighEnzyme reactivation
Aminooxy derivativesVariableVarious enzymatic interactions

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-(6-aminooxyhexyl)carbamate

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-8-6-4-5-7-9-15-12/h4-9,12H2,1-3H3,(H,13,14)

InChI Key

VIXLTSVDKCGOPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCON

Origin of Product

United States

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